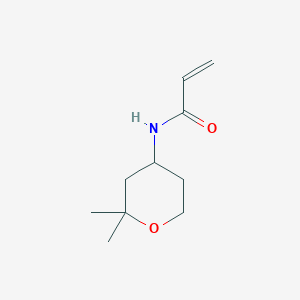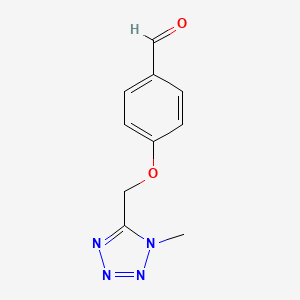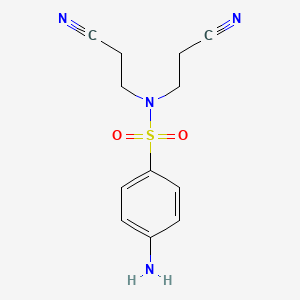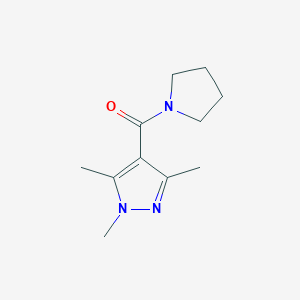
N,N-dimethylquinoline-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylquinoline-5-carboxamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. This compound has gained significant attention in the field of neuroscience due to its ability to modulate synaptic transmission and plasticity, which are crucial for learning and memory processes.
Mécanisme D'action
N,N-dimethylquinoline-5-carboxamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor at the same site as glutamate, but does not activate it. This leads to a decrease in the excitatory effects of glutamate on the receptor, resulting in a decrease in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the induction of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to block the expression of LTP, indicating that it is involved in both the induction and maintenance of this process. In addition, this compound has been shown to have neuroprotective effects in models of ischemia and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethylquinoline-5-carboxamide is its selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor subtype, without affecting other glutamate receptors. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound has a relatively low potency compared to other AMPA receptor antagonists, which may limit its usefulness in certain studies.
Orientations Futures
There are several future directions for research involving N,N-dimethylquinoline-5-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to further investigate the role of these receptors in synaptic transmission and plasticity. Another area of interest is the use of this compound in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, to investigate its potential therapeutic effects. Finally, the development of new methods for delivering this compound to the brain could increase its usefulness in both basic and clinical research.
Méthodes De Synthèse
N,N-dimethylquinoline-5-carboxamide can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate to form 2,3-dimethylquinoline-4-carboxylic acid. This intermediate is then converted to this compound through a series of reactions involving acylation, reduction, and cyclization.
Applications De Recherche Scientifique
N,N-dimethylquinoline-5-carboxamide has been extensively used as a research tool to investigate the role of AMPA receptors in synaptic transmission and plasticity. Studies have shown that this compound can block the excitatory effects of glutamate on AMPA receptors, leading to a decrease in synaptic transmission and plasticity. This has been useful in understanding the mechanisms underlying learning and memory processes, as well as the pathophysiology of various neurological disorders.
Propriétés
IUPAC Name |
N,N-dimethylquinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)12(15)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWFBNIWWDZQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-fluorophenyl)-4-(2-methoxyethyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7463783.png)


![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)

![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)